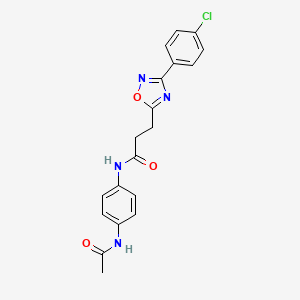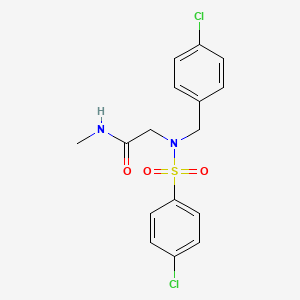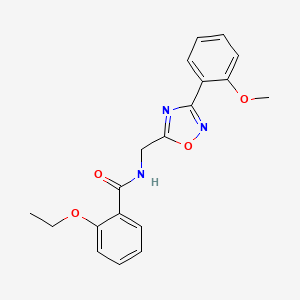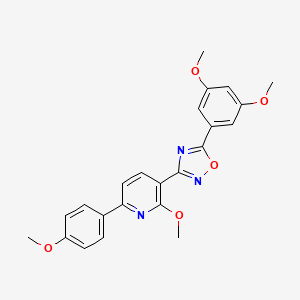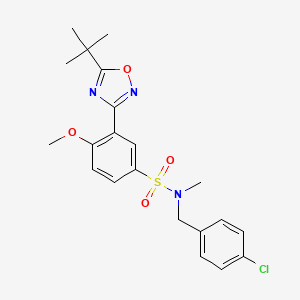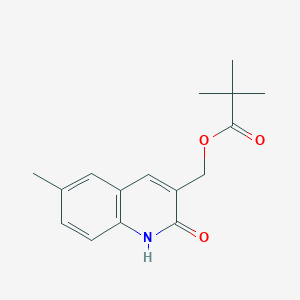
(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate” is a chemical compound . The pivalate part of the molecule is derived from pivalic acid, which is well known for being resistant to hydrolysis .
Synthesis Analysis
The synthesis of pivalate esters, such as “(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate”, can be achieved through various methods. One method involves the acylation of alcohols with acid anhydrides . Another method uses a catalyst for the acylation of inert alcohols and phenols under base-free conditions . Inexpensive phosphoric acid (H3PO4) can also catalyze a safe and simple acylation of alcohols with acid anhydrides .Molecular Structure Analysis
The molecular structure of “(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate” can be found in databases like PubChem . The pivalate part of the molecule, methyl pivalate, has the formula CH3O2CC(CH3)3 .Mécanisme D'action
Target of Action
The primary target of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate is currently unknown. The compound is a derivative of pivalic acid, which is known to be used in the formation of protective groups in organic synthesis . .
Mode of Action
As a derivative of pivalic acid, it may interact with biological targets in a similar manner to other pivalates . Pivalates are known to be resistant to hydrolysis , which could influence their interaction with biological targets.
Biochemical Pathways
Given its structural similarity to pivalic acid, it may be involved in similar biochemical reactions, such as the acylation of alcohols .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate are not well-studied. As a derivative of pivalic acid, it may share some of its pharmacokinetic properties. Pivalic acid derivatives are known to be resistant to hydrolysis , which could impact their bioavailability.
Action Environment
The action of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate may be influenced by various environmental factors. For instance, the pH of the environment could impact the stability of the compound . Additionally, the presence of other compounds, such as bases or nucleophiles, could potentially affect its reactivity .
Propriétés
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-5-6-13-11(7-10)8-12(14(18)17-13)9-20-15(19)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCXNQGTRFCEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



